molecular formula C8H5BrFN3 B13915840 7-Bromo-6-fluoroquinazolin-2-amine

7-Bromo-6-fluoroquinazolin-2-amine

Cat. No.: B13915840
M. Wt: 242.05 g/mol
InChI Key: XLCVTILDPXMYIO-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-fluoroquinazolin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinazoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 7-Bromo-6-fluoroquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes . Additionally, it can bind to receptors and modulate signaling pathways, resulting in various biological effects .

Properties

Molecular Formula

C8H5BrFN3

Molecular Weight

242.05 g/mol

IUPAC Name

7-bromo-6-fluoroquinazolin-2-amine

InChI

InChI=1S/C8H5BrFN3/c9-5-2-7-4(1-6(5)10)3-12-8(11)13-7/h1-3H,(H2,11,12,13)

InChI Key

XLCVTILDPXMYIO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC(=NC2=CC(=C1F)Br)N

Origin of Product

United States

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